![molecular formula C13H18BrClN2O B4929698 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride](/img/structure/B4929698.png)
1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBE is a piperazine derivative that has shown promising results in various biological studies.
Mechanism of Action
The exact mechanism of action of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride is not fully understood. However, studies have suggested that 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride may act by inhibiting the production of inflammatory cytokines and modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation, decrease pain, and inhibit tumor growth in animal models. 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has also been shown to have anxiolytic and antidepressant effects in behavioral studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride in lab experiments is its relatively low toxicity compared to other compounds. However, 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride's solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride in lab experiments.
Future Directions
There are several potential future directions for 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride research. One area of interest is the development of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride-based drugs for the treatment of inflammation, pain, and tumors. Additionally, further studies are needed to investigate the effects of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride on neurotransmitter systems and its potential use in the treatment of neurological disorders. Finally, more research is needed to fully understand the safety and efficacy of using 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride in clinical settings.
Synthesis Methods
The synthesis of 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield the final product, 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride hydrochloride.
Scientific Research Applications
1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-(4-bromobenzoyl)-4-ethylpiperazine hydrochloride has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
(4-bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11;/h3-6H,2,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDEFRQORDWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.